REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][NH:4][CH2:5][CH2:6][OH:7].F[C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[C:11](=[O:19])[NH:12][CH:13]=[N:14]2.CO>CC(N(C)C)=O>[CH3:3][NH:4][CH2:5][CH2:6][O:7][C:9]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:10]=1[C:11](=[O:19])[NH:12][CH:13]=[N:14]2 |f:0.1|
|
Name
|
|
Quantity
|
732 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
734 μL
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C2C(NC=NC2=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated under an atmosphere of nitrogen at 85° C. for 90 minutes
|
Duration
|
90 min
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
ADDITION
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Details
|
Dowex resin (50WX4-400, 25 g) was added
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Type
|
STIRRING
|
Details
|
the mixture stirred for 1 hour at ambient temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resin was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (100 ml)
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Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the residue washed with ammonia in methanol (2.3 N, 100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (1 mbar, 60° C.) for 16 hours
|
Duration
|
16 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CNCCOC1=C2C(NC=NC2=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |